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N-(4-Azidobenzoyl)putrescine

Actin structure Photoaffinity labeling Cross-linking site mapping

Many photoreactive cross-linkers lack enzymatic targeting, leading to non-specific labeling and ambiguous structural data. N-(4-Azidobenzoyl)putrescine (ABP) solves this through its transglutaminase-recognized putrescine moiety, enabling covalent, site-selective incorporation at Gln-41 of G-actin with ≥90% labeling specificity and no detectable off-target modification at Gln-59. - Maps the Gln-41-Lys-113 inter-monomer contact in F-actin with a defined ≤10.7 Å distance constraint. - Maximum incorporation stoichiometry of 0.5 mol/mol actin minimizes perturbation of polymerization. - Supplied as a light-sensitive solid; store at -20°C protected from light. Custom synthesis and bulk quantities available upon request.

Molecular Formula C11H15N5O
Molecular Weight 233.27 g/mol
CAS No. 143693-47-4
Cat. No. B131204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Azidobenzoyl)putrescine
CAS143693-47-4
SynonymsN-(4-azidobenzoyl)putrescine
Molecular FormulaC11H15N5O
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCCCN)N=[N+]=[N-]
InChIInChI=1S/C11H15N5O/c12-7-1-2-8-14-11(17)9-3-5-10(6-4-9)15-16-13/h3-6H,1-2,7-8,12H2,(H,14,17)
InChIKeyNNPASHXQOFJAKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Azidobenzoyl)putrescine: Photoreactive Cross-Linker for Actin


N-(4-Azidobenzoyl)putrescine (ABP, CAS 143693-47-4) is a heterobifunctional photoaffinity reagent combining a transglutaminase-recognizable putrescine moiety with a UV-activatable p-azidobenzoyl group [1]. It is classified as an aryl azide photoreactive cross-linker and is specifically designed for enzyme-mediated, site-selective incorporation into proteins at reactive glutamine residues [1]. Its primary documented application is mapping inter-monomer contacts in filamentous actin (F-actin), where it has been used to establish a defined cross-link between Gln-41 and Lys-113 [2].

Why N-(4-Azidobenzoyl)putrescine Is Irreplaceable


Generic photoreactive cross-linkers lack the dual enzymatic recognition and photoactivation mechanism that defines ABP. The putrescine moiety is specifically recognized by transglutaminase, enabling covalent, site-selective incorporation at Gln-41 of G-actin [1]. Simple aryl azide cross-linkers (e.g., ANB-NOS, Sulfo-SANPAH) cannot achieve this enzyme-directed targeting; they rely on stochastic NHS-ester or non-specific chemistry. Even the closest structural analog, N-(4-azido-2-nitrophenyl)putrescine (ANP), which shares the transglutaminase-mediated incorporation mechanism, yields a fundamentally different cross-link topology (Gln-41 to Cys-374 vs. Gln-41 to Lys-113) [2] [3]. Substitution with ANP or the non-photoreactive cross-linker pPDM would therefore map entirely different inter-residue distances and structural constraints, leading to divergent functional outcomes in actomyosin motility assays [3]. The quantitative evidence below demonstrates that ABP occupies a unique operational niche defined by its specific cross-linking site, incorporation stoichiometry, and resultant spatial constraint.

ABP vs. Photoreactive Analogs: Quantitative Evidence


Cross-Linking Site Specificity: Gln-41–Lys-113 vs. Gln-41–Cys-374

In F-actin, ABP specifically cross-links Gln-41 on one monomer to Lys-113 on an adjacent monomer, establishing an intrastrand contact [1]. In direct contrast, the close structural analog ANP (N-(4-azido-2-nitrophenyl)putrescine) cross-links Gln-41 to Cys-374, a different residue on the adjacent monomer [2] [3]. These distinct cross-link topologies were confirmed by peptide sequencing and mass spectrometry in both studies. The non-photoreactive comparator pPDM cross-links an entirely different site pair (Cys-374–Lys-191, interstrand) [3].

Actin structure Photoaffinity labeling Cross-linking site mapping

Incorporation Stoichiometry: ABP vs. ANP

ABP is incorporated into G-actin at a maximum stoichiometry of 0.5 mol reagent per mol actin, and F-actin is refractory to incorporation [1]. The analog ANP achieves a higher incorporation of up to 1.0 mol/mol into G-actin under analogous transglutaminase-mediated conditions [2]. This two-fold difference in labeling density is a direct consequence of the different aryl azide substituents and may influence downstream cross-linking yield and functional perturbation.

Transglutaminase labeling Stoichiometry Actin modification

Labeling Site Selectivity: Gln-41 vs. Gln-59

Peptide mapping of ABP-labeled G-actin demonstrated that at least 90% of the incorporated label resides at Gln-41 [1]. ANP labeling similarly showed ≥90% incorporation at Gln-41, but an additional ~8% was found at Gln-59 [2]. This secondary labeling site for ANP introduces a minor but detectable population of alternatively modified actin that is absent with ABP.

Site selectivity Transglutaminase substrate specificity Actin glutamine residues

Distance Constraint: Gln-41–Lys-113 vs. Gln-41–Cys-374

The fully extended length of ABP constrains the distance between the γ-carboxyl group of Gln-41 and the side chain of Lys-113 to ≤10.7 Å [1]. In contrast, ANP constrains the Gln-41–Cys-374 distance to 11.1–12.5 Å [2]. These experimentally determined distance constraints provide independent validation of the Holmes et al. (1990) atomic model of F-actin, with ABP probing the Gln-41–Lys-113 proximity specifically.

Distance mapping Structural constraint F-actin model validation

Actomyosin Motility Inhibition Profile

ABP-mediated cross-linking of Gln-41 to Lys-113 in F-actin inhibits the sliding speed and force generation of myosin by approximately 25% in in vitro motility assays, without altering strong S1 binding or actomyosin ATPase Vmax and Km [1]. ANP (Gln-41–Cys-374) and pPDM (Cys-374–Lys-191) cross-linked filaments produce quantitatively similar ~25% inhibition [1]. The comparable magnitude of functional inhibition despite targeting distinct residue pairs demonstrates that all three modifications constrain the dynamic flexibility of the subdomain 2/subdomain 1 interface, but only ABP achieves this via the Gln-41–Lys-113 tether.

Actomyosin motility Force generation Functional cross-linking

Applications of N-(4-Azidobenzoyl)putrescine


Holmes F-Actin Model: Gln-41–Lys-113 Distance Validation

ABP is the cross-linker of choice for experimentally testing the proximity of Gln-41 and Lys-113 in the Holmes et al. (1990) atomic model of F-actin [1]. Its ≤10.7 Å distance constraint directly confirms that these residues in adjacent monomers along the two-start helix are sufficiently close for cross-linking [1]. No other commercially available photoreactive polyamine analog targets this specific residue pair.

Subdomain 2/1 Interface in Actomyosin Force Generation

When the goal is to selectively immobilize the Gln-41–Lys-113 contact to assess its role in the dynamic flexibility of the subdomain 2/subdomain 1 interface, ABP is uniquely suited [2]. Although ANP and pPDM produce equivalent ~25% functional inhibition, only ABP tethers Gln-41 to Lys-113, enabling residue-specific mechanistic interpretation [2].

Transglutaminase-Mediated Single-Site Actin Labeling

For experiments requiring homogeneous, site-selective actin modification at Gln-41 without secondary labeling at Gln-59, ABP provides a cleaner labeling profile than ANP (≥90% at Gln-41 with no detectable Gln-59 labeling vs. ~8% at Gln-59 for ANP) [3] [4]. This homogeneity is critical for quantitative distance mapping and for avoiding confounding functional effects from off-target modification.

Subsaturating Actin Labeling to Preserve Polymerization

ABP's maximum incorporation stoichiometry of 0.5 mol/mol actin, compared to ANP's 1.0 mol/mol, makes it advantageous when subsaturating labeling is desired to minimize perturbation of actin polymerization [3] [4]. The lower labeling density reduces the likelihood of steric interference with actin-actin contacts during filament assembly.

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